Cas no 6257-03-0 (1,2,4,5-Tetrafluoro-3-nitrobenzene)

1,2,4,5-Tetrafluoro-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4,5-Tetrafluoro-3-nitrobenzene
- 2,3,5,6-TETRAFLUORONITROBENZENE
- Benzene,1,2,4,5-tetrafluoro-3-nitro-
- PubChem1066
- 1,2,4,5-tetrafluoronitrobenzene
- YLNJZWIHZRLYRI-UHFFFAOYSA-N
- SBB064466
- FCH919092
- CM12293
- VZ22138
- AS01586
- AM62050
- 1,2,4,5-Tetrafluoro-3-nitrobenzene #
- BC675795
- Benzene, 1,2,4,5-tetrafluoro-3-n
- SCHEMBL1994831
- CS-0108937
- DB-008116
- DS-18168
- AKOS006229433
- EN300-6490783
- 1,2,4,5-Tetrafluoro-3-nitro-benzene
- AC-9723
- DTXSID80340799
- Benzene, 1,2,4,5-tetrafluoro-3-nitro-
- 6257-03-0
- SY239145
- MFCD02093333
-
- MDL: MFCD02093333
- Inchi: 1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
- InChI Key: YLNJZWIHZRLYRI-UHFFFAOYSA-N
- SMILES: FC1C(=C([H])C(=C(C=1[N+](=O)[O-])F)F)F
Computed Properties
- Exact Mass: 194.994341g/mol
- Surface Charge: 0
- XLogP3: 2.3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 0
- Monoisotopic Mass: 194.994341g/mol
- Monoisotopic Mass: 194.994341g/mol
- Topological Polar Surface Area: 45.8Ų
- Heavy Atom Count: 13
- Complexity: 195
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.651±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 89-90 ºC (43 Torr)
- Flash Point: 89.0±25.9 ºC,
- Refractive Index: 1.467
- Solubility: Almost insoluble (0.041 g/l) (25 º C),
- PSA: 45.82000
- LogP: 2.67440
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
1,2,4,5-Tetrafluoro-3-nitrobenzene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2,4,5-Tetrafluoro-3-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2,4,5-Tetrafluoro-3-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T310765-500mg |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 500mg |
$253.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T28620-250mg |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 97% | 250mg |
¥45.0 | 2024-07-18 | |
TRC | T310765-1000mg |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 1g |
$391.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T28620-5g |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 97% | 5g |
¥650.0 | 2024-07-18 | |
Chemenu | CM254149-5g |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 95% | 5g |
$224 | 2021-06-16 | |
eNovation Chemicals LLC | Y0995462-25g |
2,3,5,6-Tetrafluoronitrobenzene |
6257-03-0 | 95% | 25g |
$860 | 2024-08-02 | |
eNovation Chemicals LLC | D505148-10g |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 97% | 10g |
$338 | 2024-05-24 | |
TRC | T310765-100mg |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 100mg |
$64.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IE569-20g |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 97% | 20g |
6576.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IE569-50mg |
1,2,4,5-Tetrafluoro-3-nitrobenzene |
6257-03-0 | 97% | 50mg |
85.0CNY | 2021-07-12 |
1,2,4,5-Tetrafluoro-3-nitrobenzene Related Literature
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 1,2,4,5-Tetrafluoro-3-nitrobenzene
1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS No. 6257-03-0): An Overview and Applications in Modern Chemistry
1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS No. 6257-03-0) is a highly versatile compound that has garnered significant attention in the field of organic chemistry due to its unique electronic and structural properties. This compound is characterized by its aromatic ring substituted with four fluorine atoms and one nitro group, making it an ideal candidate for various chemical reactions and applications.
The synthesis of 1,2,4,5-tetrafluoro-3-nitrobenzene typically involves a multi-step process. One common approach is the nitration of 1,2,4,5-tetrafluorobenzene using a mixture of nitric and sulfuric acids. This reaction selectively introduces the nitro group at the 3-position of the aromatic ring. The resulting compound is a colorless solid with a melting point of approximately 65°C and a boiling point of around 180°C under reduced pressure.
In recent years, 1,2,4,5-tetrafluoro-3-nitrobenzene has been extensively studied for its potential applications in the synthesis of advanced materials and pharmaceuticals. The presence of multiple fluorine atoms imparts unique electronic properties to the molecule, making it highly reactive in various chemical transformations. For instance, it can serve as a building block for the synthesis of fluoroaromatic compounds, which are crucial in the development of new drugs and materials with enhanced stability and performance.
One notable application of 1,2,4,5-tetrafluoro-3-nitrobenzene is in the field of medicinal chemistry. Fluorinated compounds are known for their ability to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. Research has shown that derivatives of 1,2,4,5-tetrafluoro-3-nitrobenzene can be used to develop novel antiviral and anticancer agents. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of fluoroaromatic compounds derived from 1,2,4,5-tetrafluoro-3-nitrobenzene, which exhibited potent antiviral activity against several strains of influenza virus.
Beyond medicinal applications, 1,2,4,5-tetrafluoro-3-nitrobenzene has also found use in materials science. Fluorinated aromatic compounds are known for their excellent thermal stability and low surface energy properties. These characteristics make them suitable for applications in polymer science and surface coatings. For instance, researchers at the University of California have developed a new class of fluoroaromatic polymers using 1,2,4,5-tetrafluoro-3-nitrobenzene as a monomer. These polymers exhibit exceptional resistance to harsh environmental conditions and have potential applications in aerospace and automotive industries.
The reactivity of 1,2,4,5-tetrafluoro-3-nitrobenzene has also been explored in catalytic processes. The presence of the nitro group can be selectively reduced to form amino derivatives using various reducing agents such as hydrogen gas or hydrazine. These amino derivatives can then be further functionalized to create a wide range of complex molecules with diverse applications. A recent study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize a series of fluoroaromatic compounds from 1,2,4,5-tetrafluoro-3-nitrobenzene. The resulting compounds showed high yields and excellent selectivity.
In addition to its synthetic utility, 1,2,4,5-tetrafluoro-3-nitrobenzene has been investigated for its environmental impact. Fluorinated compounds are known for their persistence in the environment due to their high stability. However, recent studies have shown that certain fluoroaromatic compounds can be biodegraded under specific conditions. A research team at the University of Manchester conducted experiments to evaluate the biodegradability of 1,2,4,5-tetrafluoro-3-nitrobenzene. Their findings indicated that while the compound is highly stable under normal conditions, it can be broken down by certain microorganisms under anaerobic conditions.
The safety profile of 1,2,4,5-tetrafluoro-3-nitrobenzene is another important aspect that has been studied extensively. As with any chemical compound used in industrial or laboratory settings, proper handling and storage procedures are essential to ensure safety. The compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves and goggles. Additionally, it should be stored in a cool and dry place away from incompatible materials.
In conclusion, 1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS No. 6257-03-0 ) is a versatile compound with a wide range of applications in organic chemistry, medicinal chemistry, materials science, and catalytic processes. Its unique electronic properties make it an attractive candidate for the development of new drugs, advanced materials, and efficient catalysts. Ongoing research continues to uncover new possibilities for this fascinating compound, ensuring its relevance in modern chemistry for years to come.
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